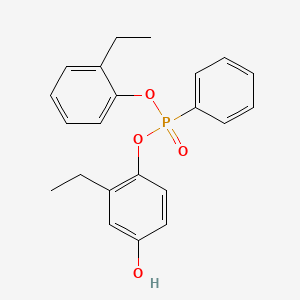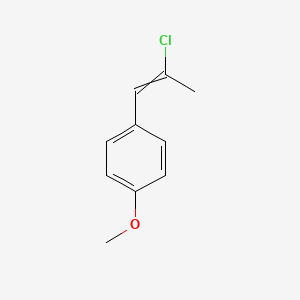![molecular formula C18H17ClN2O B14301129 4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- CAS No. 124532-43-0](/img/structure/B14301129.png)
4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a quinoline ring system substituted with a chlorine atom at the 7th position and an amine group at the 4th position, which is further connected to a 3-methoxyphenyl ethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction of 4,7-dichloroquinoline with an appropriate amine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted quinolines, while oxidation with hydrogen peroxide can produce quinoline N-oxides.
Applications De Recherche Scientifique
4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Industry: It is used in the development of new materials and chemical intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- involves its interaction with specific molecular targets and pathways. For instance, in antimalarial applications, the compound may inhibit the heme detoxification pathway in Plasmodium parasites, leading to their death . In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminoquinoline: A precursor for antimalarial drugs like chloroquine and hydroxychloroquine.
7-Chloro-4-quinolinamine: A related compound with similar structural features but different substituents.
Uniqueness
4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl ethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug development and other research applications.
Propriétés
Numéro CAS |
124532-43-0 |
|---|---|
Formule moléculaire |
C18H17ClN2O |
Poids moléculaire |
312.8 g/mol |
Nom IUPAC |
7-chloro-N-[2-(3-methoxyphenyl)ethyl]quinolin-4-amine |
InChI |
InChI=1S/C18H17ClN2O/c1-22-15-4-2-3-13(11-15)7-9-20-17-8-10-21-18-12-14(19)5-6-16(17)18/h2-6,8,10-12H,7,9H2,1H3,(H,20,21) |
Clé InChI |
JAWJIJPSPVVBLY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CCNC2=C3C=CC(=CC3=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


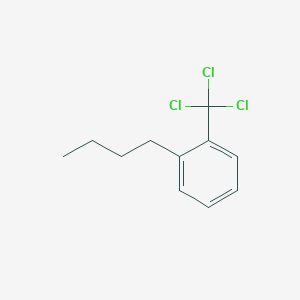
![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B14301067.png)
![2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one](/img/structure/B14301075.png)
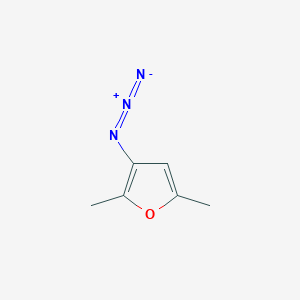
![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)
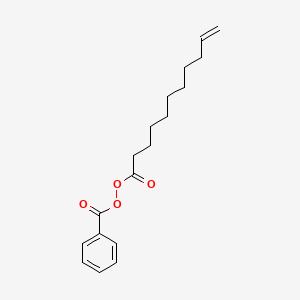
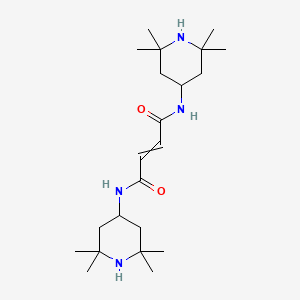
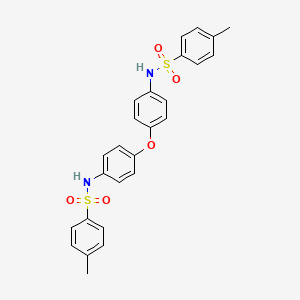
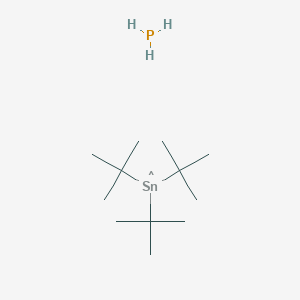
![1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14301099.png)

